molecular formula C17H12O4S B14382982 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-15-0

2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B14382982
CAS No.: 90105-15-0
M. Wt: 312.3 g/mol
InChI Key: FZCOGAVZDAVBEF-UHFFFAOYSA-N
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Description

2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a compound that belongs to the class of indene derivatives. These compounds have been of significant interest due to their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfonyl)benzaldehyde with indane-1,3-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, facilitating electron transfer processes in various biological and chemical systems . This electron transfer capability is crucial for its antiproliferative and other biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

90105-15-0

Molecular Formula

C17H12O4S

Molecular Weight

312.3 g/mol

IUPAC Name

2-[(4-methylsulfonylphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C17H12O4S/c1-22(20,21)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3

InChI Key

FZCOGAVZDAVBEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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